molecular formula C17H22N2O2 B11953503 3,3'-(Pentamethylenedioxy)dianiline CAS No. 109091-47-6

3,3'-(Pentamethylenedioxy)dianiline

Cat. No.: B11953503
CAS No.: 109091-47-6
M. Wt: 286.37 g/mol
InChI Key: XKBRJCSVQIUYGX-UHFFFAOYSA-N
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Description

3,3’-(Pentamethylenedioxy)dianiline is an organic compound with the molecular formula C17H22N2O2 It is characterized by the presence of two primary amine groups attached to a pentamethylenedioxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Pentamethylenedioxy)dianiline typically involves the reaction of appropriate aromatic amines with pentamethylenedioxy intermediates. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 3,3’-(Pentamethylenedioxy)dianiline may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,3’-(Pentamethylenedioxy)dianiline can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding nitro compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3,3’-(Pentamethylenedioxy)dianiline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-(Pentamethylenedioxy)dianiline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

  • 4,4’-(Trimethylenedioxy)dianiline
  • 2,2’-(Pentamethylenedioxy)dianiline
  • 4,4’-(1,3-Phenylenedioxy)dianiline

Comparison: Compared to these similar compounds, 3,3’-(Pentamethylenedioxy)dianiline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. For instance, the position of the amine groups and the length of the methylenedioxy bridge can significantly influence the compound’s reactivity and interaction with biological targets.

Properties

CAS No.

109091-47-6

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

3-[5-(3-aminophenoxy)pentoxy]aniline

InChI

InChI=1S/C17H22N2O2/c18-14-6-4-8-16(12-14)20-10-2-1-3-11-21-17-9-5-7-15(19)13-17/h4-9,12-13H,1-3,10-11,18-19H2

InChI Key

XKBRJCSVQIUYGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCOC2=CC=CC(=C2)N)N

Origin of Product

United States

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